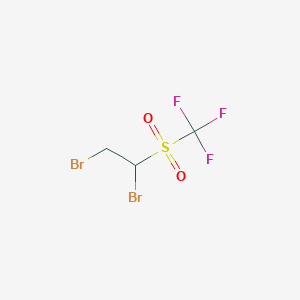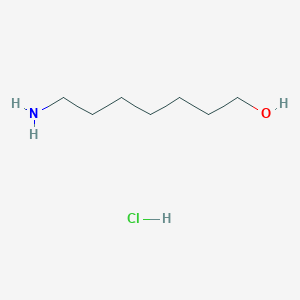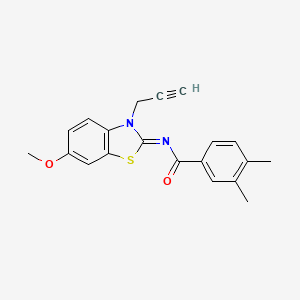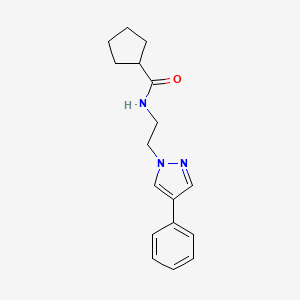
1,2-Dibromo-1-trifluoromethanesulfonylethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dibromo-1-trifluoromethanesulfonylethane is an organobromine compound with the chemical formula C2H2Br2F3O2S. It is a dense, colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized in organic synthesis and other chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dibromo-1-trifluoromethanesulfonylethane can be synthesized through the bromination of 1-trifluoromethanesulfonylethane. The reaction typically involves the addition of bromine (Br2) to the ethane derivative under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes. The reaction is carried out in specialized reactors designed to handle the exothermic nature of the bromination reaction. The product is then purified through distillation or other separation techniques to obtain the desired purity.
化学反应分析
Types of Reactions
1,2-Dibromo-1-trifluoromethanesulfonylethane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and various alkoxides. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to induce elimination reactions.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Products include alcohols, amines, and ethers.
Elimination Reactions: Products include alkenes and alkynes.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
科学研究应用
1,2-Dibromo-1-trifluoromethanesulfonylethane has several scientific research applications, including:
Biology: Utilized in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-dibromo-1-trifluoromethanesulfonylethane involves its reactivity with nucleophiles and electrophiles. The bromine atoms and the trifluoromethanesulfonyl group make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
1,2-Dibromoethane: Similar in structure but lacks the trifluoromethanesulfonyl group.
1,2-Dibromo-1-chloroethane: Contains a chlorine atom instead of the trifluoromethanesulfonyl group.
1,2-Dibromo-1-fluoroethane: Contains a fluorine atom instead of the trifluoromethanesulfonyl group.
Uniqueness
1,2-Dibromo-1-trifluoromethanesulfonylethane is unique due to the presence of both bromine atoms and the trifluoromethanesulfonyl group. This combination imparts distinct reactivity and properties, making it valuable in specific chemical and industrial applications.
属性
IUPAC Name |
1,2-dibromo-1-(trifluoromethylsulfonyl)ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br2F3O2S/c4-1-2(5)11(9,10)3(6,7)8/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXACVUWKAXCKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(S(=O)(=O)C(F)(F)F)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br2F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3-[(3-aminopyridin-2-yl)sulfanyl]propanoate](/img/structure/B2504128.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2504129.png)
![2-(pyrrolidine-1-carbonyl)-4-[3-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione](/img/structure/B2504130.png)
![allyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2504131.png)
![Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2504132.png)
![3-[5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2504133.png)

![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B2504135.png)
![2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2504141.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2504142.png)

![(E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one](/img/structure/B2504144.png)
![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B2504145.png)

